![molecular formula C9H8FNO4 B3059168 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone CAS No. 949159-96-0](/img/structure/B3059168.png)
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Overview
Description
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H8FNO4 . It is a derivative of ethanone, which is characterized by a fluoro, methoxy, and nitro group attached to a phenyl ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8FNO4/c1-5(12)6-3-9(15-2)7(10)4-8(6)11(13)14/h3-4H,1-2H3 . This indicates that the compound has a single carbon atom connected to a phenyl ring with a fluoro, methoxy, and nitro group attached.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.16 . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone and its derivatives have been extensively researched for their potential antimicrobial properties. For instance, novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, have demonstrated significant in vitro antimicrobial activity against various organisms. Such derivatives can be seen as promising candidates for developing new antimicrobial agents (Puthran et al., 2019). Moreover, a series of isoxazoles synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone has also shown notable antimicrobial efficacy, further underscoring the potential of these compounds in antimicrobial research (Kumar et al., 2019).
Solid-State Fluorescence
The compound 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, which is related to 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone, has been the focus of studies examining solid-state fluorescence. This compound exhibited different fluorescent colors and host–guest structures in various crystalline forms, demonstrating its potential for applications in materials science, particularly in the development of fluorescent materials (Dong et al., 2012).
Charge Density Analysis
In-depth charge density analysis has been conducted on related compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone, providing insights into intra- and intermolecular bonding features. Such studies are crucial for understanding the electronic properties of these compounds, which can have implications in the development of new materials and pharmaceuticals (Hibbs et al., 2003).
properties
IUPAC Name |
1-(4-fluoro-5-methoxy-2-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(12)6-3-9(15-2)7(10)4-8(6)11(13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCBLRQJSNMHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696752 | |
Record name | 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
949159-96-0 | |
Record name | 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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